molecular formula C13H17NO3 B12952495 ethyl 4-(cyclopropanecarbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate

ethyl 4-(cyclopropanecarbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate

Cat. No.: B12952495
M. Wt: 235.28 g/mol
InChI Key: QHZAMPJTJKYAAQ-UHFFFAOYSA-N
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Description

Ethyl 4-(cyclopropanecarbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate is a synthetic organic compound that belongs to the class of pyrrole derivatives This compound is characterized by the presence of a cyclopropane ring attached to a pyrrole core, with ethyl ester and dimethyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(cyclopropanecarbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of the pyrrole ring, followed by the introduction of the cyclopropane moiety through cyclopropanation reactions. The final step often involves esterification to introduce the ethyl ester group.

Industrial Production Methods

Industrial production of this compound may utilize continuous flow synthesis techniques to optimize reaction times and yields. This method allows for precise control over reaction conditions, leading to high purity and consistent quality of the final product. The use of catalysts and specific reagents can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(cyclopropanecarbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrrole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Lithium aluminum hydride (LiAlH₄) is often used for reducing esters to alcohols.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for bromination reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Ethyl 4-(cyclopropanecarbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may explore its use as a pharmaceutical intermediate or active ingredient.

    Industry: It can be utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which ethyl 4-(cyclopropanecarbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate exerts its effects involves interactions with specific molecular targets. The cyclopropane ring and pyrrole core may interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-(cyclopropanecarbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate: shares similarities with other pyrrole derivatives and cyclopropane-containing compounds.

    This compound: can be compared to compounds like ethyl 4-(cyclopropanecarbonyl)-1H-pyrrole-2-carboxylate, which lacks the dimethyl substituents.

Uniqueness

The unique combination of the cyclopropane ring and the pyrrole core, along with the specific substituents, gives this compound distinct chemical and physical properties

Properties

Molecular Formula

C13H17NO3

Molecular Weight

235.28 g/mol

IUPAC Name

ethyl 4-(cyclopropanecarbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate

InChI

InChI=1S/C13H17NO3/c1-4-17-13(16)11-7(2)10(8(3)14-11)12(15)9-5-6-9/h9,14H,4-6H2,1-3H3

InChI Key

QHZAMPJTJKYAAQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=C(N1)C)C(=O)C2CC2)C

Origin of Product

United States

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